1-(7-Carboxyheptyl)imidazole
Overview
Description
1-(7-Carboxyheptyl)imidazole is an aliphatic imidazole compound characterized by a seven-carbon chain terminating in a carboxyl group.
Mechanism of Action
Target of Action
1-(7-Carboxyheptyl)imidazole, abbreviated as 1C7I, is an aliphatic imidazole compound . It is known to be a thromboxane synthetase inhibitor . Thromboxane synthetase is an enzyme that plays a crucial role in the biosynthesis of thromboxane, a member of the eicosanoid family which are biologically active lipids that serve as signaling molecules. Thromboxane is involved in platelet aggregation and vasoconstriction, thus playing a significant role in blood clotting .
Biochemical Pathways
The biochemical pathways affected by 1C7I are likely related to the thromboxane synthesis pathway. By inhibiting thromboxane synthetase, 1C7I could disrupt the production of thromboxane, thereby affecting the downstream effects of thromboxane such as platelet aggregation and vasoconstriction. This could potentially lead to an anticoagulant effect, reducing the risk of blood clot formation .
Result of Action
The molecular and cellular effects of 1C7I’s action are likely related to its role as a thromboxane synthetase inhibitor. By inhibiting the synthesis of thromboxane, 1C7I could potentially reduce platelet aggregation and vasoconstriction, thereby affecting blood clot formation . .
Biochemical Analysis
Biochemical Properties
1-(7-Carboxyheptyl)imidazole plays a significant role in biochemical reactions, particularly as an inhibitor of thromboxane A2 synthase . This enzyme is involved in the arachidonic acid cascade, which leads to the production of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting thromboxane A2 synthase, this compound helps modulate vascular tone and platelet function. Additionally, it interacts with various other enzymes and proteins, including prostacyclin synthase and cyclooxygenase .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce the hematogenous spread of tumor cells by modulating the vascular prostacyclin/thromboxane A2 system . This compound also impacts the coronary vasoconstriction induced by hexarelin, a synthetic hexapeptide, by not involving prostaglandins and thromboxanes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It inhibits thromboxane A2 synthase by interacting with the enzyme’s active site, preventing the conversion of prostaglandin H2 to thromboxane A2 . This inhibition leads to a decrease in thromboxane A2 levels, thereby reducing vasoconstriction and platelet aggregation. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in the arachidonic acid pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can reduce spontaneous metastasis from subcutaneous tumors when injected intraperitoneally . This suggests that the compound’s effects are sustained over time, making it a valuable tool for long-term studies on tumor metastasis and vascular modulation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits thromboxane A2 synthase and reduces vasoconstriction and platelet aggregation . At higher doses, it may exhibit toxic or adverse effects. For example, in studies involving the Langendorff rat heart system, this compound did not affect coronary vasoconstriction induced by hexarelin, indicating a threshold effect . Careful dosage optimization is essential to maximize the compound’s therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to the arachidonic acid cascade. It interacts with enzymes such as thromboxane A2 synthase, prostacyclin synthase, and cyclooxygenase . By inhibiting thromboxane A2 synthase, the compound affects the metabolic flux of arachidonic acid, leading to changes in the levels of various metabolites, including thromboxane A2 and prostacyclin . These interactions highlight the compound’s role in modulating vascular tone and platelet function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are crucial for its effectiveness in modulating biochemical reactions and cellular processes.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and optimizing its use in laboratory experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Carboxyheptyl)imidazole typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of imidazole with a seven-carbon chain carboxylic acid derivative under dehydrative conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(7-Carboxyheptyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with altered functional groups.
Reduction: Reduction reactions can modify the carboxyl group to form alcohols or other reduced derivatives.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring or the carboxyl chain .
Scientific Research Applications
1-(7-Carboxyheptyl)imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
7-(1-Imidazolyl)heptanoic acid: This compound is structurally similar, with a carboxyl group attached to a seven-carbon chain linked to an imidazole ring.
1-(7-Carboxyheptyl)imidazole derivatives: Various derivatives with different substituents on the imidazole ring or the carboxyl chain have been studied for their enhanced biological activities.
Uniqueness: this compound stands out due to its specific inhibitory action on thromboxane synthetase, making it a valuable compound in medical research.
Properties
IUPAC Name |
8-imidazol-1-yloctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-11(15)6-4-2-1-3-5-8-13-9-7-12-10-13/h7,9-10H,1-6,8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQGDTNNZRAKIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218965 | |
Record name | 1-Carboxyheptylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68887-68-3 | |
Record name | 1H-Imidazole-1-octanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68887-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Carboxyheptylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068887683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Carboxyheptylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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